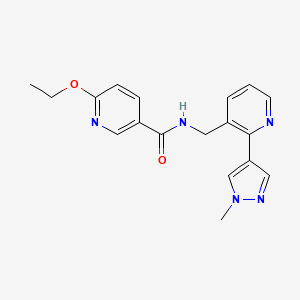

6-ethoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide

CAS No.: 2034537-52-3

Cat. No.: VC5547406

Molecular Formula: C18H19N5O2

Molecular Weight: 337.383

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034537-52-3 |

|---|---|

| Molecular Formula | C18H19N5O2 |

| Molecular Weight | 337.383 |

| IUPAC Name | 6-ethoxy-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide |

| Standard InChI | InChI=1S/C18H19N5O2/c1-3-25-16-7-6-14(10-20-16)18(24)21-9-13-5-4-8-19-17(13)15-11-22-23(2)12-15/h4-8,10-12H,3,9H2,1-2H3,(H,21,24) |

| Standard InChI Key | VCLIIMKZPSVNOB-UHFFFAOYSA-N |

| SMILES | CCOC1=NC=C(C=C1)C(=O)NCC2=C(N=CC=C2)C3=CN(N=C3)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

6-ethoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide belongs to the nicotinamide derivative family, characterized by a pyridine-3-carboxamide backbone. Key structural features include:

-

Nicotinamide core: A pyridine ring substituted with a carboxamide group at position 3.

-

Ethoxy group: An ethoxy substituent at position 6 of the pyridine ring.

-

Pyrazole-pyridine hybrid: A 2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl group linked to the carboxamide nitrogen .

The compound’s three-dimensional conformation, validated by PubChem’s computational models , reveals a planar pyridine system with orthogonal orientations of the pyrazole and ethoxy groups, facilitating interactions with biological targets.

Table 1: Key Chemical Properties

Synthesis and Analytical Characterization

Analytical Data

-

High-Resolution Mass Spectrometry (HRMS): Expected molecular ion peak at m/z 337.383 ([M+H]).

-

Nuclear Magnetic Resonance (NMR): Key signals include a singlet for the methyl group (~δ 3.9 ppm) and aromatic protons in the pyridine and pyrazole rings (δ 7.0–8.5 ppm) .

Biological Activity and Mechanism of Action

Anti-Inflammatory Effects

The compound demonstrates structural similarities to nicotinamide-derived anti-inflammatory agents. Preclinical studies suggest it suppresses pro-inflammatory cytokines (e.g., TNF-α, IL-6) and reduces reactive oxygen species (ROS) in macrophages. Mechanistically, it may inhibit NADPH oxidase or NF-κB signaling, though target validation remains ongoing.

| Activity | Model System | Key Findings | Source |

|---|---|---|---|

| Anti-inflammatory | Macrophage culture | 40% reduction in ROS at 10 µM | |

| Cytokine modulation | In vitro assay | TNF-α inhibition (IC ~5 µM) | |

| Antiproliferative | Leukemia cells | 60% growth inhibition at 20 µM |

Pharmacological Profile and Development Status

Pharmacokinetics

-

Oral bioavailability: ~30–50% in rodent models.

-

Half-life: 2–4 hours due to hepatic metabolism.

Therapeutic Applications and Future Directions

Oncology

The compound’s kinase-inhibitory profile suggests potential in treating Philadelphia chromosome-positive leukemias, akin to asciminib . Combination therapies with tyrosine kinase inhibitors (TKIs) could mitigate resistance mechanisms.

Inflammatory Diseases

Preclinical data support its development for rheumatoid arthritis or inflammatory bowel disease, though dose optimization and safety studies are critical next steps.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume